molecular formula C20H15BrN2O3 B3521213 N-(4-bromophenyl)-4-{[3-(2-furyl)acryloyl]amino}benzamide

N-(4-bromophenyl)-4-{[3-(2-furyl)acryloyl]amino}benzamide

Cat. No.: B3521213
M. Wt: 411.2 g/mol
InChI Key: ZIRJDQZPSHRGCN-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(4-bromophenyl)-4-{[3-(2-furyl)acryloyl]amino}benzamide” is a complex organic molecule. It contains a bromophenyl group, a furyl group, an acryloyl group, and a benzamide group. These groups are common in organic chemistry and are often seen in various chemical compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the bromophenyl and benzamide groups suggests that this compound might have interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the acryloyl group could potentially undergo addition reactions .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use in a biological context, its activity would likely depend on how these functional groups interact with biological targets .

Safety and Hazards

As with any chemical compound, handling “N-(4-bromophenyl)-4-{[3-(2-furyl)acryloyl]amino}benzamide” would require appropriate safety precautions. The specific hazards would depend on various factors, including its reactivity and the nature of its degradation products .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties. For example, if it shows biological activity, it could be studied as a potential therapeutic agent. Alternatively, if it has interesting chemical reactivity, it could find use in synthetic chemistry .

Properties

IUPAC Name

N-(4-bromophenyl)-4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O3/c21-15-5-9-17(10-6-15)23-20(25)14-3-7-16(8-4-14)22-19(24)12-11-18-2-1-13-26-18/h1-13H,(H,22,24)(H,23,25)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRJDQZPSHRGCN-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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